Product packaging for 1-(2-Aminoethyl)naphthalen-2-OL(Cat. No.:)

1-(2-Aminoethyl)naphthalen-2-OL

Cat. No.: B13606836
M. Wt: 187.24 g/mol
InChI Key: ZOFDUYKQFBSXSX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)naphthalen-2-OL is a chemical compound featuring a naphthalene ring system substituted with a 2-hydroxy group and a 2-aminoethyl side chain. This structure classifies it among naphthalene derivatives, which are recognized as versatile platforms in medicinal chemistry and drug discovery . The naphthalene core is the simplest polycyclic aromatic hydrocarbon, and its structure consists of a fused pair of benzene rings, making it a privileged scaffold in organic synthesis . The specific substitution pattern on this compound suggests its potential utility as a key synthetic intermediate or building block. The presence of both amino and hydroxy functional groups on the aromatic system makes it a potential precursor for the synthesis of more complex molecules. For instance, structurally similar compounds, such as those featuring an aminomethyl group or other aminoalkyl substitutions on the naphthalene ring, are frequently employed in multi-component reactions to create pharmacologically relevant structures . Research into similar naphthalen-2-ol derivatives has demonstrated their value in constructing compounds for various biological investigations . Naphthalene derivatives, in general, have been explored for a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are encouraged to consult relevant safety data sheets and handle the material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B13606836 1-(2-Aminoethyl)naphthalen-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-aminoethyl)naphthalen-2-ol

InChI

InChI=1S/C12H13NO/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6,14H,7-8,13H2

InChI Key

ZOFDUYKQFBSXSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CCN)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Aminoethyl Naphthalen 2 Ol

Retrosynthetic Analysis and Strategic Design for 1-(2-Aminoethyl)naphthalen-2-ol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnection points are the carbon-carbon and carbon-nitrogen bonds of the aminoethyl side chain attached to the naphthalene (B1677914) core.

A logical retrosynthetic approach would involve disconnecting the C1-Cα bond of the ethylamino group, leading to a 2-naphthol (B1666908) derivative and a two-carbon synthon bearing the amino group. This suggests a synthetic strategy involving the reaction of 2-naphthol with a suitable electrophile containing the aminoethyl moiety or its precursor.

Another key strategy involves the Betti reaction, a one-pot multicomponent condensation. researchgate.netresearchgate.net In this approach, 2-naphthol, an aldehyde, and an amine (or ammonia) react to form an α-aminoalkyl-2-naphthol. researchgate.netresearchgate.net For the synthesis of the target compound, this would ideally involve 2-naphthol, formaldehyde, and a suitable nitrogen source. The reaction is believed to proceed through the in-situ formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and the aldehyde. ajol.infoijcmas.com This highly reactive intermediate then undergoes a nucleophilic addition by the amine to yield the final product. ajol.infoijcmas.com

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound and its derivatives often involve multi-step sequences. chegg.comlibretexts.org

Multi-Step Synthesis Approaches

A common multi-step strategy involves the initial formation of a different functional group at the 1-position of 2-naphthol, which is then elaborated into the desired aminoethyl side chain. For instance, an amidoalkyl-2-naphthol can be synthesized first, followed by hydrolysis of the amide to yield the corresponding aminoalkyl-2-naphthol. ajol.inforesearchgate.net This two-step process allows for greater control over the final product and can be advantageous when direct amination is challenging.

Another classical approach is the reduction of a precursor containing a nitro group. For example, a nitrostyrene (B7858105) derivative of naphthalene could be synthesized and subsequently reduced to form the aminoethyl group. This method, while effective, often requires strong reducing agents and multiple steps.

Precursor Compounds and Reagent Considerations

The primary precursors for the synthesis of this compound are 2-naphthol and a source for the aminoethyl group.

Precursor/ReagentRole in Synthesis
2-Naphthol The core naphthalenic structure providing the hydroxyl group and the C1 position for substitution. fardapaper.ir
Formaldehyde A one-carbon electrophile used in Betti-type reactions to form the methylene (B1212753) bridge. nih.gov
Ethylenediamine A source of the aminoethyl group in three-component reactions. researchgate.net
Ammonia (B1221849)/Ammonium (B1175870) salts A nitrogen source in the Betti reaction. researchgate.net
Amides (e.g., Acetamide) Used to form amidoalkyl-2-naphthols, which are then hydrolyzed to the target amine. ajol.infoarabjchem.org
Aromatic Aldehydes Used in the synthesis of related 1-arylmethyl-2-naphthol derivatives. ajol.infoijcmas.com

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic methods prioritize efficiency, atom economy, and environmental friendliness. arabjchem.org These principles have been applied to the synthesis of this compound and its analogs, leading to the development of catalytic and continuous flow processes. pharmacy180.com

Catalytic Synthesis Pathways

The use of catalysts has significantly improved the efficiency and sustainability of synthesizing 1-aminoalkyl-2-naphthols. Both Lewis and Brønsted acids have been employed to facilitate the key bond-forming reactions. ajol.infoarabjchem.org

Boric Acid: Boric acid has emerged as a mild, inexpensive, and environmentally benign catalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions. ajol.inforesearchgate.netias.ac.in It is believed to activate the aldehyde component, facilitating the formation of the ortho-quinone methide intermediate. ajol.info The heterogeneous nature of boric acid allows for easy removal from the reaction mixture, simplifying purification. ajol.inforesearchgate.net

Proline: L-proline, an organocatalyst, has also been utilized in similar multicomponent reactions. rsc.org Its bifunctional nature (containing both an acidic and a basic site) can effectively catalyze the condensation steps.

Metal Catalysts: A variety of metal catalysts have been investigated for the synthesis of Betti bases and related compounds. These include:

Lanthanide triflates researchgate.net

Silica-coated magnetite nanoparticles with sulfanilic acid functionalities researchgate.net

Zeolites such as H-ZSM-5 sci-hub.se

Copper(II) catalysts nih.gov

Other Lewis acids like cerium(IV) sulfate, and strontium(II) triflate have been used for the synthesis of related amidoalkyl naphthols. arabjchem.org

The table below summarizes the use of various catalysts in the synthesis of 1-amidoalkyl-2-naphthols, which are direct precursors to 1-aminoalkyl-2-naphthols.

CatalystReaction ConditionsYield (%)Reference
Boric Acid Solvent-free, 80 °C85-95 ajol.info
Tannic Acid Solvent-free, MicrowaveHigh arabjchem.orgresearchgate.net
p-Toluenesulfonic acid (p-TSA) SolutionHigh arabjchem.org
Montmorillonite K10 SolutionHigh arabjchem.org
H-ZSM-5 Room Temperature92 (for a specific derivative) sci-hub.se

Flow Chemistry and Continuous Processing Considerations

While specific research on the flow chemistry synthesis of this compound is not extensively documented in the provided results, the principles of flow chemistry offer significant potential advantages for this type of reaction. The one-pot, catalytic nature of the Betti reaction is well-suited for adaptation to a continuous flow process.

Potential benefits of a flow synthesis approach would include:

Enhanced Safety: The use of small reactor volumes minimizes the risks associated with handling reactive intermediates like ortho-quinone methides.

Improved Heat and Mass Transfer: Precise temperature control and efficient mixing can lead to higher yields and selectivities.

Facilitated Scale-up: Production can be scaled by running the reactor for longer periods, avoiding the challenges of batch scale-up.

Integration of In-line Purification: Continuous separation and purification modules can be integrated into the flow system, leading to a more streamlined process.

The development of robust heterogeneous catalysts is particularly important for the successful implementation of flow chemistry, as it allows for packed-bed reactors and simplifies catalyst recovery and reuse.

Solvent-Free and Environmentally Benign Syntheses (e.g., Grindstone Chemistry)

A significant advancement in the synthesis of aminoalkyl naphthols, including analogues of this compound, is the adoption of solvent-free and environmentally benign techniques like grindstone chemistry. ijcmas.comorientjchem.org This mechanochemical approach offers a green alternative to traditional solvent-based methods, which often involve hazardous volatile organic compounds (VOCs) and require extensive purification steps. orientjchem.org

Grindstone chemistry utilizes the mechanical energy from grinding solid reactants together in a mortar and pestle to initiate and drive a chemical reaction. chowgules.ac.innih.gov This technique can lead to faster reaction times, high yields, and operational simplicity. ijcmas.com The activation energy for the reaction is supplied by the friction between the reacting molecules, and if the reaction is exothermic, it can proceed without external heating. ijcmas.com

One prominent method for synthesizing 1-aminoalkyl-2-naphthols is the one-pot, three-component Betti reaction. researchgate.net In the context of grindstone chemistry, this typically involves grinding 2-naphthol, an aldehyde, and an amine in the presence of a catalyst. ijcmas.com For the specific synthesis of this compound, the reactants would theoretically be 2-naphthol, and a suitable C2-amino source. A plausible general reaction scheme is the condensation of 2-naphthol, an aldehyde, and an amine. ijcmas.com

Research on the grindstone synthesis of related 1-aminoalkyl-2-naphthols has demonstrated the efficacy of this method. For instance, the reaction of 2-naphthol, various aldehydes, and anilines using a catalytic amount of methanesulfonic acid under grinding conditions has been shown to produce the corresponding 1-aminoalkyl-2-naphthols in excellent yields (often exceeding 90%) within minutes. ijcmas.com Similarly, tannic acid has been explored as a biodegradable and efficient Lewis acid catalyst for the solvent-less synthesis of aminoalkyl naphthols. orientjchem.org

The advantages of this approach are numerous. It is energy-efficient, reduces waste by eliminating the need for bulk solvents, and often simplifies the work-up procedure, sometimes requiring only a simple wash with water and recrystallization. ijcmas.comorientjchem.org

Reactants (General)CatalystReaction ConditionsYield (%)Reference
2-Naphthol, Aldehyde, Aromatic AmineMethane Sulfonic AcidGrinding at ambient temperature for ~3 min95 ijcmas.com
2-Naphthol, Vanillin, p-NitroanilineTannic AcidGrinding for 10-15 minHigh orientjchem.org

Table 1: Examples of Grindstone Chemistry for the Synthesis of 1-Aminoalkyl-2-naphthols.

Optimization and Yield Enhancement Strategies in this compound Production

Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency and reducing costs. Several strategies can be employed to enhance the yield and purity of the final product.

Catalyst Selection: The choice of catalyst plays a pivotal role in the Betti reaction and related syntheses of aminoalkyl naphthols. While classical syntheses may use conventional acid or base catalysts, recent research has focused on more efficient and recyclable catalysts. For the synthesis of related 1-amidoalkyl-2-naphthols, a variety of catalysts have been investigated, including solid-supported ionic liquids and magnetic nanoparticle-supported complexes, which facilitate easy separation and reuse. researchgate.net The use of inexpensive and readily available catalysts like methanesulfonic acid has also proven effective in grindstone chemistry, leading to high yields. ijcmas.com

Reaction Conditions:

Solvent: As discussed, moving to solvent-free conditions not only offers environmental benefits but can also enhance reaction rates and simplify purification. ijcmas.comresearchgate.net

Temperature: In grindstone chemistry, the reaction is often initiated at ambient temperature, with the exothermic nature of the reaction providing the necessary heat. ijcmas.com In conventional heating methods, such as using an oil bath, optimizing the temperature is key. For example, in the synthesis of 1-amidoalkyl-2-naphthols, a temperature of 100 °C was found to be optimal.

Reaction Time: One of the significant advantages of methods like grindstone chemistry is the drastic reduction in reaction time, often from hours to minutes. ijcmas.com

Purity and Work-up: The purity of the product and the ease of the work-up procedure are also important considerations. In many solvent-free syntheses, the product can be isolated by simple washing and recrystallization from a suitable solvent like ethanol. ijcmas.comorientjchem.org

Optimization ParameterStrategyOutcomeReference
Catalyst Use of efficient and recyclable catalysts (e.g., solid-supported ionic liquids)Improved yields, easier separation
Solvent Implementation of solvent-free conditionsReduced waste, simplified work-up, potentially faster reactions ijcmas.comresearchgate.net
Reaction Time Utilization of mechanochemistry (grindstone)Significant reduction in reaction time (minutes vs. hours) ijcmas.com
Work-up Simple washing and recrystallizationHigh purity of final product ijcmas.comorientjchem.org

Table 2: Key Optimization Strategies for the Synthesis of Aminoalkyl and Amidoalkyl Naphthols.

Stereoselective Synthesis of this compound (if applicable)

The stereoselective construction of 2-amino alcohol moieties is a well-established field in organic synthesis. One of the key strategies involves the stereoselective addition of a nucleophile to a chiral substrate or the use of a chiral catalyst.

Potential Strategies:

Chiral Catalysts: The Betti reaction can be rendered asymmetric by using a chiral catalyst that can control the facial selectivity of the nucleophilic attack on the in-situ formed ortho-quinone methide (o-QM) intermediate. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or aldehyde reactant could direct the stereochemical outcome of the reaction. The auxiliary could then be cleaved to yield the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of this compound could potentially be resolved into its constituent enantiomers using enzymatic methods.

A common approach for synthesizing chiral amino alcohols is the stereoselective aminohydroxylation of alkenes. While not directly applicable to the typical Betti-type synthesis of the title compound, it highlights a potential alternative synthetic route that could be explored for stereocontrol. Another approach could be the stereoselective reduction of a corresponding amino ketone precursor.

The Horner-Wadsworth-Emmons olefination is another powerful tool for stereoselective synthesis, particularly for creating trans-disubstituted alkenes, which could potentially be precursors to the target molecule through subsequent functional group transformations. nih.govorganic-chemistry.org

It is important to note that the development of a specific stereoselective synthesis for this compound would require dedicated research to explore the feasibility of these general strategies.

Chemical Reactivity and Transformation Pathways of 1 2 Aminoethyl Naphthalen 2 Ol

Reactions Involving the Naphthalene (B1677914) Ring System of 1-(2-Aminoethyl)naphthalen-2-OL

The naphthalene core of this compound, activated by the hydroxyl and to a lesser extent the aminoethyl substituents, readily participates in several classical aromatic reactions.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring is inherently more reactive towards electrophilic attack than benzene (B151609) due to the lower delocalization energy of the bicyclic system. The hydroxyl and aminoethyl groups are both activating, electron-donating groups, which further enhance the ring's nucleophilicity and direct incoming electrophiles to specific positions. Generally, electrophilic substitution on naphthalene derivatives occurs preferentially at the C1 (α) position, as the corresponding carbocation intermediate is more stabilized by resonance. In 2-substituted naphthalenes, electrophilic attack is generally favored at the 1-position. nih.gov

Key electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration and Sulfonation: These reactions introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the naphthalene ring, typically using strong acids. wikipedia.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using the respective halogens in the presence of a Lewis acid catalyst. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, introduce acyl and alkyl groups, respectively. The specific solvent can influence the position of substitution. For instance, in the Friedel-Crafts acylation of some naphthalene derivatives, using carbon disulfide as a solvent favors 1-substitution, while nitrobenzene (B124822) can lead to 2-substitution. nih.gov

The precise regioselectivity of these reactions on this compound would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution Reactions

While the electron-rich naphthalene ring is generally not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAᵣ) can occur under specific circumstances. researchgate.net This typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (such as a halide). researchgate.netwikipedia.org Therefore, derivatives of this compound that have been first subjected to electrophilic substitution to introduce such activating groups could potentially undergo subsequent nucleophilic substitution.

Oxidation and Reduction Chemistry

The naphthalene moiety of this compound can undergo both oxidation and reduction reactions, leading to significant structural modifications.

Oxidation: The phenolic hydroxyl group, in conjunction with the amino group at the adjacent position of the side chain, makes the molecule susceptible to oxidation to form quinone-type structures. For instance, the oxidation of the closely related 1-amino-2-hydroxynaphthalene with ferric chloride is a known method for the preparation of 1,2-naphthoquinone. researchgate.netorganic-chemistry.org This suggests that this compound could be a precursor to corresponding naphthoquinone derivatives, which are themselves reactive intermediates in organic synthesis. researchgate.netorganic-chemistry.orgscience.gov

Reduction: The aromatic naphthalene ring can be reduced under various conditions. A common method for the partial reduction of naphthalenes is the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol. This reaction can selectively reduce one of the rings. jk-sci.com Another approach involves the use of potassium-graphite intercalate (C₈K) in tetrahydrofuran, which offers a milder alternative to the Birch reduction for the selective reduction of naphthalene derivatives to their dihydro- or tetrahydro- forms. jk-sci.com Catalytic hydrogenation can also be employed, though it often requires more forcing conditions to achieve complete saturation of the aromatic system. nih.gov

Reactions of the Aminoethyl Side Chain in this compound

The primary amino group on the ethyl side chain is a key site of reactivity, allowing for a wide array of functional group transformations and the construction of new heterocyclic systems.

Amine Functional Group Transformations

The nucleophilic nature of the primary amine facilitates reactions such as acylation, alkylation, and condensation.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. wikipedia.orgmdpi.comnih.govchemicalbook.com This reaction is often used to protect the amino group or to introduce new functional moieties. For example, reaction with an acyl chloride in the presence of a base would yield the N-acylated derivative.

ReagentProduct TypeGeneral Conditions
Acyl Chloride (R-COCl)N-Acyl derivativeBase (e.g., triethylamine, pyridine) in an inert solvent
Carboxylic Anhydride (B1165640) ((RCO)₂O)N-Acyl derivativeCan be performed neat or in a suitable solvent, sometimes with acid or base catalysis

Alkylation: N-alkylation of the primary amine can be achieved through various methods, including reaction with alkyl halides or reductive amination. Reductive amination involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄). nrochemistry.comresearchgate.net

ReagentProduct TypeGeneral Conditions
Alkyl Halide (R-X)N-Alkyl derivativeBase to neutralize the formed acid
Aldehyde/Ketone + Reducing AgentN-Alkyl derivativeMildly acidic or basic conditions for imine formation, followed by reduction

Condensation and Imine Formation: The primary amine can condense with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. These imines are valuable intermediates for further transformations.

ReagentProduct TypeGeneral Conditions
Aldehyde (R-CHO)Schiff Base (Imine)Acid or base catalysis, often with removal of water
Ketone (R₂C=O)Schiff Base (Imine)Acid or base catalysis, often with removal of water

Cyclization Reactions Involving the Aminoethyl Moiety

The this compound structure is a β-arylethylamine, a classic precursor for the synthesis of tetrahydroisoquinoline-type heterocyclic systems through intramolecular cyclization reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline ring system. researchgate.netmdpi.comchemicalbook.com In the case of this compound, the hydroxyl group further activates the naphthalene ring, facilitating the cyclization. The reaction proceeds through an intermediate iminium ion which is attacked by the electron-rich naphthalene ring. researchgate.net

Bischler-Napieralski Reaction: This reaction provides a pathway to dihydroisoquinolines. It involves the intramolecular cyclization of an N-acylated β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.orgscience.gov The N-acyl derivative of this compound would be the starting material for this transformation. The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding fully aromatic isoquinoline (B145761) derivative. organic-chemistry.org

These cyclization reactions are powerful tools for the construction of complex, polycyclic molecules from the relatively simple this compound scaffold.

Reactions at the Naphthol Hydroxyl Group of this compound

The hydroxyl group attached to the naphthalene ring is a key site for various chemical modifications, including esterification, etherification, and metal complexation.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound can undergo esterification and etherification reactions, although specific examples directly involving this compound are not extensively documented in the provided search results. However, the general reactivity of naphthols suggests that these transformations are feasible. ebi.ac.uknih.gov Esterification would typically involve reaction with an acyl chloride or an acid anhydride in the presence of a base to form the corresponding ester. Similarly, etherification could be achieved by reacting the sodium or potassium salt of the naphthol (formed by treatment with a strong base) with an alkyl halide (Williamson ether synthesis).

Metal Complexation via the Hydroxyl Group

The hydroxyl group of this compound, in conjunction with the amino group, can act as a bidentate ligand, coordinating with various metal ions to form stable complexes. While specific studies on the metal complexes of this compound were not found, related structures such as azo dyes derived from 1-amino-2-naphthol-4-sulphonic acid have been shown to form complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). orientjchem.org In these complexes, the ligand coordinates to the metal ions through the hydroxyl oxygen and the nitrogen of the azo group. orientjchem.org Another example involves a hexadentate Schiff base tripodal ligand synthesized from tris(2-aminoethyl)amine (B1216632) and 2-hydroxy-1-naphthaldehyde, which forms complexes with Fe(III), Al(III), and Cr(III) metal ions. nih.gov The formation of these complexes is often studied using potentiometric and spectrophotometric methods. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. researchgate.netfardapaper.irnih.gov this compound, or more commonly its parent compound 2-naphthol (B1666908), is a valuable building block in various MCRs. researchgate.netfardapaper.irijcmas.comresearchgate.netresearchgate.net

A prominent example is the Betti reaction, a one-pot synthesis of 1-aminoalkyl-2-naphthols from 2-naphthol, an aldehyde, and an amine. ijcmas.comresearchgate.net This reaction proceeds through the in-situ formation of an ortho-quinone methide intermediate from the reaction of 2-naphthol and the aldehyde. ijcmas.comresearchgate.net The subsequent nucleophilic addition of the amine to this intermediate leads to the final product. ijcmas.com A variety of catalysts, including acids and Lewis acids, can be employed to facilitate this transformation. ijcmas.com

The versatility of 2-naphthol in MCRs extends to the synthesis of various heterocyclic compounds. fardapaper.ir For instance, the reaction of 2-naphthol, aldehydes, and other nucleophiles can lead to the formation of xanthenes, chromenes, and other complex structures. fardapaper.ir These reactions are often atom-economical and offer a straightforward route to structurally diverse molecules. fardapaper.ir

Reactant 1Reactant 2Reactant 3Product TypeCatalyst/Conditions
2-NaphtholAldehydeAmine1-Aminoalkyl-2-naphthol (Betti Base)Acid or Lewis Acid
2-NaphtholAldehydeAllyl tributyl stannane1-Alkyl-2-naphtholAlCl3
2-NaphtholAldehydeAnisole1-Alkyl-2-naphtholAlCl3
2-NaphtholAldehydeDimedoneXantheneImidazole or Isoquinoline

Table 1: Examples of Multi-Component Reactions Involving 2-Naphthol

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Aminoethyl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1-(2-aminoethyl)naphthalen-2-ol. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural picture can be assembled.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum is anticipated to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) protons of the ethyl group, the methine (-CH-) proton adjacent to the naphthalene ring, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.

Expected ¹H NMR Data Interpretation:

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Inferred Structural Fragment
Aromatic Protons~7.0 - 8.0Doublet, Triplet, MultipletNaphthalene ring system
Methine Proton (-CH-)~4.0 - 5.0Triplet or Doublet of Doublets-CH(Ar)-CH₂-
Methylene Protons (-CH₂-)~2.8 - 3.5Multiplet-CH-CH₂-NH₂
Amino Protons (-NH₂)Broad singletSinglet (exchangeable)-NH₂ group
Hydroxyl Proton (-OH)Broad singletSinglet (exchangeable)Ar-OH group

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The data presented is an educated estimation based on similar structures.

The integration of the signals would confirm the number of protons in each environment, for instance, a 6H integral in the aromatic region, a 1H integral for the methine proton, a 2H integral for the methylene protons, and a 2H integral for the amino group. The splitting patterns (multiplicities) would reveal the number of adjacent protons, a key piece of information for establishing connectivity. For example, the methine proton signal would likely be split by the adjacent methylene protons, and vice-versa.

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. Given the molecular formula C₁₂H₁₃NO, the spectrum is expected to display 12 distinct signals, assuming no coincidental overlap.

Expected ¹³C NMR Data Interpretation:

Carbon Type Expected Chemical Shift (δ, ppm) Inferred Structural Fragment
Aromatic Carbons (C-O)~150 - 160Carbon bearing the hydroxyl group
Aromatic Carbons (C-C/C-H)~110 - 140Other carbons of the naphthalene ring
Methine Carbon (-CH-)~50 - 60-CH(Ar)-CH₂-
Methylene Carbon (-CH₂-)~40 - 50-CH-CH₂-NH₂

Note: The data presented is an educated estimation based on similar structures. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.

The chemical shifts of the carbon atoms provide insight into their electronic environment. For instance, the carbon atom attached to the electronegative oxygen of the hydroxyl group would resonate at a higher chemical shift (downfield) compared to the other aromatic carbons. Similarly, the aliphatic carbons of the aminoethyl side chain would appear at lower chemical shifts (upfield).

While 1D NMR spectra provide foundational information, 2D NMR techniques are essential for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between the methine proton and the adjacent methylene protons, confirming the -CH-CH₂- linkage. It would also reveal the coupling network among the protons on the naphthalene ring, aiding in their specific assignment. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the methine group would show a correlation to the methine carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). columbia.edu HMBC is critical for piecing together the entire molecular puzzle. For instance, it would show correlations between the methine proton and the carbons of the naphthalene ring to which the aminoethyl group is attached, as well as the methylene carbon. It would also show correlations from the aromatic protons to various carbons within the naphthalene ring, confirming the substitution pattern. mdpi.com

By combining the information from these 2D NMR experiments, the complete covalent structure of this compound can be elucidated with a high degree of confidence.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places).

For this compound, the expected monoisotopic mass is 187.0997 g/mol for the molecular formula C₁₂H₁₃NO. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific elemental composition, helping to distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio, fragmenting it, and then analyzing the resulting fragment ions. nih.gov This technique is invaluable for obtaining detailed structural information. nih.gov

The fragmentation pattern of the protonated molecule of this compound ([M+H]⁺) in an MS/MS experiment would be expected to yield characteristic fragment ions.

Expected Fragmentation Pattern in MS/MS:

Precursor Ion (m/z) Expected Fragment Ion (m/z) Plausible Neutral Loss / Fragment Structure
188.1070 ([M+H]⁺)171.0813Loss of NH₃ (ammonia)
188.1070 ([M+H]⁺)158.0861Cleavage of the C-C bond between the ethyl group and the naphthalene ring
188.1070 ([M+H]⁺)143.0602Loss of the aminoethyl side chain
188.1070 ([M+H]⁺)128.0626Naphthalene core fragment

By analyzing these fragmentation pathways, the connectivity of the different parts of the molecule can be confirmed. For example, the loss of an ammonia (B1221849) molecule is a common fragmentation for primary amines. The observation of a fragment corresponding to the naphthalene-ol moiety would confirm the presence of this core structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrations of its constituent parts: the naphthalene core, the hydroxyl group, the aminoethyl side chain, and their interactions.

Detailed Research Findings:

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific functional groups. The presence of both a hydroxyl (-OH) and a primary amine (-NH₂) group leads to characteristic stretches in the high-frequency region. libretexts.org The hydroxyl group gives rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. libretexts.org The primary amine group is identified by two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. youtube.com

The aromatic naphthalene ring exhibits several characteristic bands. C-H stretching vibrations for the aromatic protons appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The C=C in-ring stretching vibrations of the naphthalene skeleton are observed in the 1450-1600 cm⁻¹ region. libretexts.orgyoutube.com The C-O stretching vibration of the phenolic hydroxyl group is typically found around 1260 cm⁻¹, while the C-N stretching of the aminoethyl group appears in the 1020-1250 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the naphthalene skeleton. researchgate.net Differences in the Raman spectra between isomers like 1-naphthol (B170400) and 2-naphthol (B1666908) highlight the sensitivity of this technique to the substitution pattern on the ring. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H (Alcohol/Phenol)Stretching (H-bonded)3200 - 3600Strong, BroadWeak
N-H (Primary Amine)Asymmetric & Symmetric Stretching3300 - 3500Medium, Two sharp peaksMedium
Aromatic C-HStretching3000 - 3100Medium to WeakStrong
Aliphatic C-HStretching2850 - 2960MediumStrong
Aromatic C=CIn-ring Stretching1450 - 1600Medium to StrongStrong
N-H (Primary Amine)Bending (Scissoring)1550 - 1640Medium to StrongWeak
C-O (Phenol)Stretching~1260StrongMedium
C-N (Alkyl Amine)Stretching1020 - 1250Medium to WeakMedium to Weak

This table presents generalized data based on established spectroscopic principles for the contained functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the naphthalene ring system. wikipedia.org The hydroxyl (-OH) and aminoethyl (-CH₂CH₂NH₂) groups act as auxochromes, which are substituents on the chromophore that modify the wavelength and intensity of the absorption.

Detailed Research Findings:

The UV-Vis spectrum of 2-naphthol, a closely related parent compound, shows characteristic absorption bands around 225 nm, 275 nm, 285 nm, and 330 nm in various solvents. nist.gov These absorptions correspond to π→π* electronic transitions within the aromatic naphthalene system. The presence of the electron-donating hydroxyl and amino groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene.

The electronic structure of the naphthalene chromophore is significantly influenced by these substituents. The lone pairs of electrons on the oxygen of the hydroxyl group and the nitrogen of the amino group can be delocalized into the π-system of the naphthalene ring, raising the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in the absorption of lower-energy (longer wavelength) light. researchgate.net The solvent environment can also influence the spectrum by stabilizing the ground or excited states differently.

Compound Solvent λmax (nm) Molar Absorptivity (ε)
2-NaphthalenolNot Specified~329, ~315, ~272Not Specified
1-NaphthalenolNot Specified~293Not Specified

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly documented, studies on its derivatives provide significant insight into its likely solid-state conformation, molecular geometry, and intermolecular interactions.

Detailed Research Findings:

Studies on derivatives, such as the condensation products of Betti bases which involve a 1-(aminobenzyl)-2-naphthol structure, reveal detailed structural information. researchgate.net For instance, X-ray crystallography has established that certain derivatives exist in a naphthoxazine form in the solid state. researchgate.net This demonstrates how the core naphthol structure can participate in cyclization reactions, and crystallography is essential to confirm the resulting structure.

In a more complex derivative, a copper(II) complex involving a {2-[({2-[(2-aminoethyl)amino]ethyl}imino)methyl]-6-hydroxyphenolato} ligand, X-ray analysis provided precise bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.net Such studies show how the aminoethyl and hydroxyl functionalities can act as coordination sites for metal ions.

For this compound itself, a crystal structure would reveal:

Intramolecular Geometry: Precise bond lengths and angles of the naphthalene ring, the ethylamine (B1201723) side chain, and the hydroxyl group.

Conformation: The torsion angles of the flexible aminoethyl side chain relative to the rigid naphthalene ring.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the primary amine group can act as a donor. These interactions would dictate the crystal packing and influence the physical properties of the solid.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other forms of chirality like axial or planar chirality under normal conditions. The ethylamine side chain has free rotation around its single bonds, preventing the formation of stable, non-interconverting atropisomers.

Therefore, chiroptical spectroscopy is not applicable for the stereochemical analysis of this compound itself, as it will not produce a CD signal.

However, this technique is highly relevant for chiral derivatives of naphthols. For example, 1,1'-binaphthyl derivatives, where two naphthalene rings are joined, can exhibit axial chirality due to hindered rotation around the C-C single bond connecting the rings. cas.cz The CD spectra of these chiral binaphthols are very sensitive to their absolute configuration (R or S) and their conformation in different solvent environments. cas.czresearchgate.net Studies on such derivatives show strong CD signals that can be correlated with their specific stereochemistry, often aided by theoretical calculations. nih.gov

Theoretical and Computational Investigations of 1 2 Aminoethyl Naphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1-(2-Aminoethyl)naphthalen-2-ol. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations can predict the optimized geometry, including bond lengths and angles, as well as electronic properties such as dipole moment and atomic charges. researchgate.net These calculations are crucial for understanding the molecule's stability and reactive sites. For similar 2-naphthol (B1666908) derivatives, DFT has been successfully employed to analyze their molecular structures and properties. researchgate.netresearchgate.net

In a typical DFT study of this compound, the molecular geometry would be optimized to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attack, respectively.

Illustrative Data Table of DFT-Calculated Properties (Representative for a 2-Naphthol Derivative)

ParameterCalculated Value
Dipole Moment (Debye)~2.5 D
Mulliken Charge on Oxygen~ -0.6 e
Mulliken Charge on Nitrogen~ -0.8 e

Disclaimer: The data in this table is representative of values that could be obtained for a 2-naphthol derivative and are not the specific calculated values for this compound.

Ab initio calculations, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding the electronic transitions and reactivity of this compound. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring and the oxygen and nitrogen atoms of the substituents. The LUMO, on the other hand, would likely be distributed over the aromatic system. Analysis of these frontier orbitals helps in predicting the molecule's behavior in chemical reactions.

Illustrative Data Table of HOMO-LUMO Energies (Representative for a 2-Naphthol Derivative)

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Disclaimer: The data in this table is representative of values that could be obtained for a 2-naphthol derivative and are not the specific calculated values for this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible aminoethyl side chain of this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers. This is typically achieved by systematically rotating the single bonds in the side chain and calculating the potential energy of each resulting structure.

Molecular dynamics (MD) simulations offer a more dynamic view of the molecule's behavior. By simulating the atomic motions over time, MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature. mdpi.com These simulations also provide insights into the flexibility of the molecule and the timescales of conformational changes, which are important for understanding its interactions with other molecules. For similar Betti bases derived from 2-naphthol, computational studies have been used to understand their molecular shapes and assemblies. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of this compound and the interpretation of experimental spectra. researchgate.netnsf.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These predicted shifts, when compared with experimental data, can help confirm the proposed structure of the molecule. For various 2-naphthol derivatives, DFT calculations have shown good agreement with experimental NMR data. researchgate.net

IR Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated using DFT. These calculations provide the frequencies and intensities of the different vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as O-H stretching, N-H stretching, or aromatic C-H bending. It is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental values. mdpi.com

Illustrative Data Table of Predicted Vibrational Frequencies (Representative for a 2-Naphthol Derivative)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch~3600
N-H Stretch~3400
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950-2850
C=C Aromatic Stretch~1630-1580

Disclaimer: The data in this table is representative of values that could be obtained for a 2-naphthol derivative and are not the specific calculated values for this compound.

Reaction Mechanism Elucidation using Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and products. The calculated activation energies for different reaction pathways can help to determine the most favorable mechanism. For example, computational studies could be employed to understand the mechanism of its synthesis, such as in a Betti-type reaction, or its subsequent chemical transformations. mdpi.comacs.org

Intermolecular Interactions and Supramolecular Assembly Prediction for this compound Systems

The hydroxyl and amino groups in this compound are capable of forming hydrogen bonds, which are strong intermolecular interactions that can influence its physical properties and how it interacts with other molecules. Computational methods can be used to model these hydrogen bonds, providing information on their strength and geometry.

Furthermore, these calculations can predict how molecules of this compound might self-assemble into larger, ordered structures known as supramolecular assemblies. Understanding these interactions is crucial for predicting crystal packing and the formation of aggregates in solution. Studies on related aminobenzylnaphthols have highlighted the importance of both strong and weak intermolecular interactions, such as C-H···π interactions, in their crystal structures. rsc.orgnih.gov

Mechanistic Studies Involving 1 2 Aminoethyl Naphthalen 2 Ol

Mechanistic Pathways of 1-(2-Aminoethyl)naphthalen-2-OL Synthesis (e.g., ortho-quinone methide intermediates)

The synthesis of aminobenzylnaphthols, a class of compounds to which this compound belongs, is often achieved through multicomponent reactions such as the Betti reaction. nih.govresearchgate.net A key mechanistic feature of these syntheses, particularly those starting from 2-naphthol (B1666908), is the in-situ formation of an ortho-quinone methide (o-QM) intermediate. ijcmas.com These intermediates are highly reactive and versatile, playing a crucial role in organic synthesis. nih.govrsc.org

The general pathway for the synthesis of 1-aminoalkyl-2-naphthols involves the reaction of 2-naphthol with an aldehyde and an amine. ijcmas.com In the context of synthesizing the title compound, this would involve 2-naphthol, an appropriate aldehyde, and 2-aminoethanol or a related precursor. The reaction is typically catalyzed by an acid. ijcmas.com The proposed mechanism proceeds as follows:

Formation of the o-QM: The reaction between 2-naphthol and an aldehyde under acidic conditions leads to the formation of a highly reactive ortho-quinone methide intermediate. ijcmas.com These o-QMs are characterized by a cyclohexadiene core with a conjugated carbonyl group and an exocyclic methylene (B1212753) unit. nih.gov

Nucleophilic Addition: The o-QM intermediate possesses a highly polarized structure, making the exocyclic carbon atom susceptible to nucleophilic attack. nih.gov In this synthesis, the primary amino group of the ethylamine (B1201723) moiety acts as the nucleophile, attacking the o-QM.

Product Formation: The nucleophilic addition results in the formation of the final 1-aminoalkyl-2-naphthol product. ijcmas.com

The synthesis of related functionalized Mannich bases from 2-naphthol, aldehydes, and cyclic secondary amines like morpholine (B109124) has been demonstrated to proceed via these o-QM intermediates. nih.gov The stability of the o-QM can influence the reaction pathway and the final product distribution. nih.gov The use of solvent-free conditions and elevated temperatures can also facilitate these reactions. nih.govnih.gov

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

In the case of AEEA, the reaction with CO2 was found to be significantly faster in aqueous solutions compared to non-aqueous solvents like methanol (B129727) or ethanol. colab.ws The reaction order was determined to be close to unity in most cases. colab.ws The kinetics of such reactions are often interpreted using models like the zwitterion mechanism or the termolecular mechanism. researchgate.netresearchgate.net

The following table presents the observed pseudo-first-order rate constants (k₀) for the reaction of AEEA with CO₂ in different solvent systems and at various temperatures, illustrating the type of kinetic data that would be relevant for this compound.

SolventAmine Concentration (mol/m³)Temperature (K)Pseudo-first-order Rate Constant (k₀) (s⁻¹)
Aqueous9.93298Data not specified
Aqueous80.29313Data not specified
Methanol29.99293Data not specified
Methanol88.3308Data not specified
Ethanol44.17293Data not specified
Ethanol99.28308Data not specified

The specific values for the rate constants were not provided in the abstract, but the table structure illustrates the parameters studied. colab.ws

Activation energies for these reactions can be determined using the Arrhenius equation, providing further thermodynamic insight into the reaction mechanism. researchgate.net

Role of this compound as a Ligand or Catalyst Precursor in Mechanistic Contexts

The molecular structure of this compound, featuring both a hydroxyl group on the naphthalene (B1677914) ring and a primary amino group on the ethyl side chain, makes it an excellent candidate for a bidentate O,N-ligand. Such ligands are of significant interest in coordination chemistry and catalysis. scilit.comresearchgate.net

The synthesis of chiral naphthyl beta-aminoalcohol ligands and their application in asymmetric catalysis has been reported. scilit.com These ligands, structurally related to the title compound, have been shown to be effective in inducing enantioselectivity in reactions like the Strecker and Michael reactions. scilit.com Similarly, azo-Schiff base ligands derived from 2-naphthol have been used to synthesize metal complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netutq.edu.iq These ligands typically act as bidentate or multidentate ligands, coordinating with the metal ion through nitrogen and oxygen donor atoms. researchgate.net

The potential of this compound as a ligand or catalyst precursor can be inferred from these related systems. Upon deprotonation of the hydroxyl group, the resulting phenoxide and the amino group can chelate to a metal center, forming a stable complex. These complexes can then act as catalysts in a variety of organic transformations.

Related Ligand TypeDonor AtomsCoordinated Metal Ions (Examples)Potential Catalytic Application
Chiral N-salicyl-naphthyl-β-aminoalcoholsO, NNot specifiedAsymmetric Strecker and Michael reactions
Azo-Schiff-base-2-naphtholO, NCo(II), Ni(II), Cu(II), Zn(II)Not specified
BINOL-derived phosphoric acidsONot applicable (Brønsted acid)Asymmetric catalysis
2'-Amino-[1,1'-binaphthalen]-2-ol (NOBIN)O, NNot specifiedAsymmetric catalysis

This table summarizes the characteristics of ligands structurally related to this compound, highlighting its potential in coordination chemistry and catalysis. scilit.comresearchgate.net

Investigation of Intermediate Species in Reactions of this compound (e.g., imine intermediates)

The reactions of this compound can involve several key intermediate species, depending on the reaction conditions and the other reactants.

Imine Intermediates: The primary amino group in this compound can readily react with aldehydes or ketones to form imine intermediates, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process and is often catalyzed by acid. masterorganicchemistry.comyoutube.com The rate of imine formation is pH-dependent, with a maximum rate typically observed at a weakly acidic pH of around 4 to 5. libretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is no acid to catalyze the dehydration step. libretexts.org Imines are important intermediates in the synthesis of many nitrogen-containing heterocyclic compounds and natural products. nih.gov

Ortho-Quinone Methide Intermediates: As discussed in section 6.1, ortho-quinone methides are crucial intermediates in the synthesis of this compound itself. ijcmas.comnih.gov These ephemeral species are generated in situ from 2-naphthol and an aldehyde and are highly reactive towards nucleophiles. nih.govrsc.org Their high reactivity stems from their polarized electronic structure. nih.gov

The table below outlines the key intermediate species discussed and their role in the chemistry of this compound.

Intermediate SpeciesFormation ReactionRole in Mechanism
Imine (Schiff Base)Reaction of the primary amino group with an aldehyde or ketoneKey intermediate in functionalization reactions of the amino group
ortho-Quinone Methide (o-QM)Reaction of 2-naphthol with an aldehydeKey intermediate in the synthesis of the parent compound
CarbinolamineInitial nucleophilic addition of the amine to a carbonyl groupPrecursor to the imine intermediate
Iminium IonProtonated intermediate during imine formationIntermediate formed prior to the final deprotonation to yield the imine

This table summarizes the important intermediates in the reactions and synthesis involving this compound. nih.govmasterorganicchemistry.comlibretexts.org

Synthesis and Characterization of Derivatives and Analogues of 1 2 Aminoethyl Naphthalen 2 Ol

Structural Modification Strategies Based on the Naphthalene (B1677914) Core

Modifications to the naphthalene core of 1-(2-aminoethyl)naphthalen-2-ol are a key strategy for creating structural diversity. This can involve the introduction of various substituents onto the aromatic rings, altering the electronic and steric properties of the molecule.

One common approach is electrophilic substitution on the naphthalene ring system. For instance, bromination of the naphthalene core has been achieved, leading to the formation of bromo-substituted analogues. researchgate.net The position of substitution is influenced by the directing effects of the existing hydroxyl and aminoethyl groups. Ring-opening reactions have also been documented as a more drastic modification of the naphthalene core. wikipedia.org

Another significant strategy involves the construction of the substituted naphthalene system from precursors. For example, a series of 1-naphthol (B170400) derivatives bearing substituents such as fluorine, chlorine, bromine, and methoxy (B1213986) groups have been synthesized through a multi-step process involving a Diels-Alder cycloaddition, a copper(II) trifluoromethanesulfonate-catalyzed aromatization, and subsequent bromination. nih.gov This allows for the introduction of a wide array of functional groups at various positions on the naphthalene ring, which would be difficult to achieve through direct substitution on the parent molecule.

Derivatization of the Aminoethyl Side Chain for Diverse Functionalities

The aminoethyl side chain of this compound is a prime site for derivatization, offering a route to a wide array of functionalities. Common modifications include N-acylation and N-alkylation, which can significantly alter the compound's chemical and physical properties.

N-Acylation: The primary amine of the aminoethyl group can be readily acylated to form amides. This is often achieved by reacting the parent compound with acyl chlorides or anhydrides. For instance, N-acylation has been used to introduce various acyl groups, which can influence the molecule's solubility and its ability to participate in hydrogen bonding. A mild and highly chemoselective method for the N-acylation of heterocycles using aldehydes has been reported, which could be applicable to this compound. rsc.org

N-Alkylation: Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. This modification can impact the basicity of the nitrogen atom and the steric bulk around it. For example, N,N-dimethyl derivatives have been prepared. researchgate.net

These derivatizations are crucial for developing compounds with tailored properties for specific applications. The introduction of different functional groups on the aminoethyl side chain allows for the fine-tuning of characteristics such as lipophilicity, polarity, and receptor-binding affinity.

Alterations to the Naphthol Hydroxyl Group

The naphthol hydroxyl group is another key functional group that can be modified to create derivatives of this compound with altered properties. The primary methods for this are etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. This modification removes the acidic proton of the hydroxyl group and can significantly impact the molecule's hydrogen bonding capabilities and solubility. For example, the O-methyl derivative has been prepared. researchgate.net

Esterification: Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. This introduces an ester functionality, which can alter the compound's polarity and its potential to act as a pro-drug, where the ester is later hydrolyzed in vivo to release the active hydroxyl compound.

These alterations to the naphthol hydroxyl group are important for modulating the electronic properties of the naphthalene ring system and for influencing how the molecule interacts with its environment.

Systematic Structure-Activity Relationship (SAR) Studies for Non-Biological Applications

While much of the research on this compound derivatives has been focused on biological applications, systematic structure-activity relationship (SAR) studies are also crucial for developing their potential in non-biological fields such as materials science and chemosensing.

SAR studies involve systematically modifying the structure of the molecule and evaluating the effect of these changes on a specific property or activity. For instance, in the context of fluorescent probes, modifications to the naphthalene core or the aminoethyl side chain could be correlated with changes in fluorescence quantum yield, emission wavelength, and selectivity for specific analytes.

By replacing the naphthalene core with other bicyclic heterocycles, researchers can investigate the impact of lipophilicity and electronic properties on the material characteristics of the resulting compounds. nih.gov Similarly, derivatization of the aminoethyl side chain can be used to tune the solubility and processability of the molecules for incorporation into polymeric materials.

The development of quantitative structure-activity relationship (QSAR) models can further aid in the design of new derivatives with desired properties. mdpi.com These models use statistical methods to correlate structural descriptors of the molecules with their observed activities, allowing for the prediction of the properties of yet-unsynthesized compounds. While specific SAR studies for non-biological applications of this compound derivatives are not extensively detailed in the provided search results, the principles of SAR are broadly applicable.

Characterization of Novel this compound Derivatives

The characterization of novel derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of organic molecules. researchgate.netijcmas.com These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the expected structure and the identification of any impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as O-H, N-H, and C=O stretching vibrations. ijcmas.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to determine its elemental composition. researchgate.netijcmas.com

Elemental Analysis:

Elemental analysis is used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the calculated values for the proposed structure to confirm its empirical formula. ijcmas.com

A variety of 1-aminoalkyl-2-naphthol derivatives have been synthesized and characterized using these methods. ijcmas.combohrium.com For example, the synthesis of 1-((4-hydroxyphenyl amino) (phenyl) methyl) naphthalene-2-ol has been described, with its structure confirmed by spectroscopy and elemental analysis. ijcmas.com Similarly, a series of new 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e] researchgate.netijcmas.comoxazines, which are related to this compound, have been synthesized and their structures confirmed by elemental analysis, spectral studies, and single-crystal X-ray study. researchgate.net

Synthesis of Polymeric Materials Incorporating this compound Subunits

The incorporation of this compound subunits into polymeric materials can impart unique properties to the resulting polymers, such as fluorescence and specific binding capabilities.

One approach to creating such materials is through the polymerization of monomers derived from this compound. For example, if the amino or hydroxyl group is modified to include a polymerizable moiety, such as a vinyl or acrylate (B77674) group, the resulting monomer can be polymerized to form a polymer with the this compound subunit as a pendant group.

Another strategy involves the synthesis of polymers from related naphthalene-containing monomers. For instance, research has been conducted on the synthesis of polymers from 1-aminonaphthalene. researchgate.net This work provides insights into how the naphthalene moiety behaves in a polymerization reaction and the properties of the resulting polymer. The elemental composition and IR spectra of the synthesized poly(1-aminonaphthalene) were analyzed to understand the structural changes that occur during polymerization. researchgate.net

While the direct synthesis of polymers from this compound is not extensively detailed in the provided search results, the principles of polymer synthesis and the knowledge gained from the polymerization of related compounds can be applied to develop new polymeric materials with tailored properties based on this versatile scaffold.

Emerging Research Directions and Potential Applications of 1 2 Aminoethyl Naphthalen 2 Ol in Non Biological Contexts

Application in Materials Science and Engineering

The inherent properties of 1-(2-Aminoethyl)naphthalen-2-ol, such as its fluorescence and the ability of its amino and hydroxyl groups to participate in various chemical reactions, make it a promising candidate for the creation of novel materials with tailored functionalities.

Development of Functional Polymers and Copolymers

The bifunctionality of this compound allows it to act as a monomer in the synthesis of a variety of functional polymers. The amino and hydroxyl groups can readily participate in polymerization reactions, such as condensation polymerizations, to form polyesters, polyamides, and polyurethanes. The incorporation of the rigid naphthalene (B1677914) unit into the polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting materials.

Research into related naphthol derivatives has demonstrated the potential for creating fluorescent polymers. For instance, the enzymatic polymerization of 2-naphthol (B1666908) has been shown to produce a fluorescent polymer, poly(2-naphthol), with the fluorescence attributed to the naphthol chromophore and an extended quinonoid structure within the polymer backbone. researchgate.net This suggests that polymers derived from this compound could also exhibit interesting photophysical properties.

Furthermore, the synthesis of naphthoxazine-functionalized polymers from the reaction of poly(propyleneoxide) amines, formaldehyde, and 2-naphthol highlights a pathway for creating thermally curable materials. researchgate.net The resulting polymers demonstrate potential as a class of phenolic resins with superior mechanical and thermal properties. researchgate.net While not directly employing this compound, this research provides a strong precedent for its use in creating high-performance thermosetting polymers. The aminoethyl group of the target compound could be utilized in a similar fashion to the poly(propyleneoxide) amines to generate novel naphthoxazine-based polymers.

The Kabachnik-Fields reaction, a multicomponent reaction used to synthesize α-aminophosphonates, has been employed to create functional polymers with applications as heavy metal adsorbents, multifunctional hydrogels, and flame retardants. mdpi.com The presence of the amino group in this compound makes it a suitable candidate for incorporation into polymers via this reaction, potentially leading to materials with unique chelating or flame-retardant properties.

Optoelectronic Materials Applications (e.g., organic light-emitting diodes, sensors)

The naphthalene moiety in this compound is a well-known fluorophore, making the compound and its derivatives attractive for applications in optoelectronic devices. Organic molecules containing such aromatic systems are being explored for use in organic light-emitting diodes (OLEDs) due to their potential for high photoluminescence quantum yields. google.com

While direct research on this compound for OLEDs is limited, studies on related organic molecules provide a strong indication of its potential. The development of new classes of organic molecules for optoelectronic devices often focuses on tuning the electronic properties through chemical modification. google.com The amino and hydroxyl groups on this compound offer convenient handles for such modifications, allowing for the synthesis of a library of derivatives with varied emission characteristics.

The field of fluorescent sensors also presents a promising avenue for the application of this compound. The amino group can act as a recognition site for various analytes, and its interaction can modulate the fluorescence of the naphthalene core, forming the basis of a sensing mechanism.

Supramolecular Assembly and Nanomaterial Fabrication

The ability of this compound to form hydrogen bonds through its amino and hydroxyl groups, coupled with the potential for π-π stacking interactions between the naphthalene rings, makes it an excellent candidate for the construction of well-defined supramolecular assemblies. These non-covalent interactions can drive the self-assembly of the molecule into ordered nanostructures such as nanofibers, nanotubes, and gels.

The formation of supramolecular gels from low-molecular-weight gelators is a topic of significant research interest. whiterose.ac.ukresearchgate.net These materials have potential applications in areas ranging from drug delivery to environmental remediation. The structural motifs present in this compound are analogous to those found in other known organogelators, suggesting its potential to form such self-assembled fibrillar networks. For instance, primary ammonium (B1175870) salts of naproxen (B1676952) and its amino acid derivatives have been shown to act as supramolecular gelators. researcher.life

Role in Catalysis and Asymmetric Synthesis

The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in close proximity on a rigid scaffold makes this compound and its derivatives highly promising as ligands in metal-catalyzed reactions and as organocatalysts.

Ligand Design for Metal-Catalyzed Reactions

The amino and hydroxyl groups of this compound can act as a bidentate ligand, chelating to a metal center to form stable complexes. nih.gov The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. The rigid naphthalene backbone can impart specific steric and electronic properties to the catalytic center, influencing the selectivity and efficiency of the reaction.

The synthesis of chiral β-aminoalcohol ligands based on the naphthyl scaffold has been reported for use in catalytic asymmetric reactions. scilit.com These ligands, when complexed with metals, can create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable chiral molecules. For example, chiral tridentate oxovanadium(IV) complexes have been used as catalysts for the enantioselective oxidative coupling of 2-naphthols. ntu.edu.tw

Furthermore, chiral ligands based on binaphthyl scaffolds have been successfully employed in palladium-catalyzed enantioselective C-H activation/cycloaddition reactions. nih.gov This highlights the potential of naphthyl-based ligands in modern catalytic methods. The development of new chiral ligands is crucial for advancing asymmetric catalysis, and this compound provides a readily accessible and modifiable platform for this purpose.

Catalyst SystemReaction TypeKey Findings
Chiral Naphthyl β-aminoalcohol LigandsAsymmetric ReductionOptically active naphthyl oxiranes were synthesized with moderate to good yields. scilit.com
Chiral Tridentate Oxovanadium(IV) ComplexesEnantioselective Oxidative CouplingBINOLs were produced in good yields and with moderate enantioselectivities. ntu.edu.tw
Chiral Binaphthyl-based Ligands (NOBINAc)Pd-catalyzed Enantioselective C–H ActivationAchieved high enantioselectivities in the synthesis of 2-benzazepines. nih.gov

Organocatalysis Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. The bifunctional nature of this compound, possessing both a basic amine and an acidic phenol, makes it a potential organocatalyst for various reactions.

Derivatives of 2-naphthol have been utilized in organocatalytic enantioselective aza-Friedel-Crafts reactions. researchgate.net For instance, a quinine-derived bifunctional catalyst has been used for the addition of 2-naphthols to benzoxathiazine 2,2-dioxides. researchgate.net This demonstrates the utility of the naphthol scaffold in designing effective organocatalysts.

Moreover, chiral BINOL aldehydes have been developed as catalysts for the asymmetric α-functionalization of N-unprotected amino esters. nih.gov This highlights the potential of modifying the this compound structure to create novel chiral organocatalysts. The combination of the amino and hydroxyl groups can facilitate reactions through a cooperative mechanism, where one group activates the substrate while the other directs the stereochemical outcome.

Organocatalyst TypeReaction TypeKey Findings
Quinine-derived Bifunctional Catalyst with 2-NaphtholsEnantioselective aza-Friedel-Crafts ReactionChiral sulfonamidates were obtained in good yields and enantioselectivities. researchgate.net
Chiral BINOL AldehydeAsymmetric α-functionalization of Amino EstersDemonstrated high activity and stereoselectivity in the direct functionalization of N-unprotected glycine (B1666218) esters. nih.gov

Use as a Chemical Probe or Building Block in Advanced Synthesis

The unique structural characteristics of this compound, which combine a naphthalene core with an aminoethyl group, make it a valuable molecule in advanced chemical synthesis. The naphthalene moiety is known for its fluorescent properties, which is a key feature for the development of chemical probes. nih.gov Naphthalene derivatives are known to exhibit high quantum yields and excellent photostability due to their rigid and planar structure with extensive π-electron conjugation. nih.gov While specific research on the fluorescence properties of this compound is not extensively documented, its structural similarity to other fluorescent naphthalene derivatives suggests its potential as a fluorescent probe for detecting and imaging purposes. nih.gov

In the realm of synthetic chemistry, this compound serves as a versatile building block. The class of compounds to which it belongs, 1-aminoalkyl-2-naphthols, are recognized as important intermediates in the synthesis of various organic molecules. orientjchem.org They are particularly useful in multicomponent reactions, which are highly efficient processes where three or more reactants combine in a single step to form a complex product. mdpi.com

One of the significant applications of 1-aminoalkyl-2-naphthols is in the synthesis of heterocyclic compounds, such as naphthoxazines. These reactions often proceed through the formation of a Betti base, which is a product of the condensation reaction between a naphthol, an aldehyde, and an amine. rsc.org The resulting 1-aminoalkyl-2-naphthol can then undergo further transformations, such as cyclization, to yield more complex molecular architectures. mdpi.comrsc.org

The synthesis of 1-aminoalkyl-2-naphthols can be achieved through various methods, including one-pot multicomponent reactions catalyzed by different agents. The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

Catalyst/MethodReaction ConditionsProductYield (%)
Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@N3@phenylacetylene@CuSolvent-free1-aminoalkyl-2-naphthol derivativesHigh
nano-[Mg-4MSMP]Cl2Solvent-free1-(α-aminoalkyl)-2-naphthols-
Magnesium Schiff base complex on magnetite nanoparticlesMild conditions1-(α-aminoalkyl)-2-naphtholsHigh

This table presents data on the synthesis of the broader class of 1-aminoalkyl-2-naphthols, indicating the potential synthetic routes for this compound. researchgate.netresearchgate.netchemmethod.comchemmethod.com

Environmental and Industrial Applications (e.g., sorbents, indicators, dyes)

The industrial applications of naphthol derivatives are well-established, particularly in the manufacturing of dyes and pigments. vipulorganics.combritannica.comvipulorganics.com Naphthols are key intermediates in the production of azo dyes, which are prized for their vibrant and long-lasting colors. vipulorganics.comvipulorganics.com The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a coupling agent, such as a naphthol derivative. textilelearner.net

Given the presence of a primary amino group, this compound can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The specific color and properties of the resulting dye would depend on the nature of the coupling component. This potential application aligns with the broader use of naphthols in the textile, leather, and printing industries. vipulorganics.comvipulorganics.com

While there is no specific data found for this compound, a study on the synthesis of novel amidoalkyl naphthol-based azo dyes highlights the potential of this class of compounds in dye production. araku.ac.iraraku.ac.ir

Conclusion and Future Perspectives on 1 2 Aminoethyl Naphthalen 2 Ol Research

Summary of Key Research Findings and Methodological Advancements

A thorough review of scientific databases and literature reveals a significant lack of specific research findings and methodological advancements for 1-(2-Aminoethyl)naphthalen-2-ol. The primary focus of related research has been on the synthesis of 1-aminoalkyl-2-naphthol derivatives, often referred to as Betti bases. These are typically prepared via a one-pot, three-component Betti reaction involving 2-naphthol (B1666908), various aldehydes, and amines. While this method is a significant methodological advancement for the synthesis of a broad class of related compounds, its specific application or optimization for the synthesis of this compound is not documented.

Identification of Remaining Challenges and Unexplored Avenues

The principal challenge in the study of this compound is the fundamental lack of research. The field is essentially an unexplored avenue. Key challenges and unexplored areas include:

Synthesis and Characterization: The development of a reliable and efficient synthetic route to produce this compound in good yield and purity is a primary, unaddressed challenge. Comprehensive characterization using modern spectroscopic and analytical techniques is also required.

Physicochemical Properties: The basic physicochemical properties of the compound, such as its solubility, pKa, and stability, have not been reported.

Biological Activity Screening: The potential biological activities of this compound remain entirely unexplored. Given the diverse biological effects of other naphthol derivatives, this represents a significant missed opportunity.

Coordination Chemistry: The potential of this compound to act as a ligand for metal ions has not been investigated.

Proposed Future Research Directions for this compound Chemistry

Given the nascent stage of research, future work on this compound could proceed along several fundamental directions:

Research Area Proposed Future Directions
Synthetic Chemistry Development and optimization of synthetic pathways. Exploration of both classical and modern synthetic methodologies.
Structural Analysis Detailed structural elucidation using X-ray crystallography and advanced NMR techniques.
Computational Chemistry Theoretical studies to predict molecular properties, reactivity, and potential biological interactions.
Biological Screening Comprehensive screening for a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.
Materials Science Investigation of its potential as a building block for functional materials, such as polymers or metal-organic frameworks.

Broader Implications of Research on this compound for Chemical Sciences

Should research into this compound be undertaken, it could have several broader implications for the chemical sciences. The development of new synthetic methods could be applicable to other, similar structures. The discovery of novel biological activities would contribute to the ever-expanding field of medicinal chemistry and drug discovery. Furthermore, a deeper understanding of the structure-property relationships in this and related compounds would enrich the fundamental knowledge base of organic chemistry. The exploration of this currently overlooked molecule could open up new avenues for the design and synthesis of functional molecules with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Aminoethyl)naphthalen-2-OL, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with catalytic hydrogenation of naphthalene derivatives (e.g., 1-naphthol) to generate tetralin intermediates, followed by amination using ammonia or alkylamine sources under high pressure . Purity is ensured via column chromatography (silica gel) and recrystallization in polar solvents like ethanol. Intermediate characterization using 1H^1H-NMR and LC-MS is critical to monitor reaction progress and identify byproducts. For large-scale synthesis, continuous flow reactors with palladium catalysts improve yield (≥85%) and reduce impurities .

Q. How can the structural configuration of this compound be resolved experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in a methanol/water (3:1) mixture. SHELX programs (e.g., SHELXL) refine the structure using direct methods and full-matrix least-squares calculations, providing bond lengths, angles, and torsion angles with <0.01 Å resolution . Complementary techniques like FT-IR (for -NH2_2 and -OH stretches) and 13C^{13}C-NMR (for carbon environment mapping) validate functional group positions .

Q. What are the common chemical reactions exhibited by this compound, and how are they monitored?

  • Methodological Answer : The compound undergoes oxidation (e.g., to ketones using KMnO4_4), reduction (e.g., hydrogenation to saturated amines), and nucleophilic substitution (e.g., alkylation with benzyl chloride). Reaction monitoring employs TLC (silica plates, UV visualization) and GC-MS for volatile intermediates. Kinetic studies use in-situ IR spectroscopy to track functional group transformations under controlled pH and temperature .

Advanced Research Questions

Q. How can computational methods predict the thermochemical properties of this compound derivatives?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates electronic structures, ionization potentials, and bond dissociation energies. The Colle-Salvetti correlation-energy formula, integrated into Gaussian or ORCA software, predicts reaction enthalpies with <3 kcal/mol error compared to experimental data . Solvent effects are modeled using the polarizable continuum model (PCM) for aqueous systems.

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) are addressed via dose-response curve normalization and controls for non-specific binding. Structural analogs (e.g., 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol) are tested under identical conditions to isolate steric/electronic effects. Molecular docking (AutoDock Vina) identifies binding affinities to targets like histamine H3_3 receptors, cross-validated with SPR (surface plasmon resonance) binding assays .

Q. How are reaction pathways optimized for enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during amination. Reaction parameters (temperature, solvent polarity) are optimized via Design of Experiments (DoE) to maximize enantiomeric excess (ee). HPLC with chiral columns (e.g., Chiralpak IA) quantifies ee values >95%. Racemization is minimized by avoiding strong acids/bases post-synthesis .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

  • Methodological Answer : Fluorescence anisotropy and DSC (differential scanning calorimetry) measure membrane fluidity changes induced by the compound. MD (molecular dynamics) simulations (GROMACS) model lipid bilayer penetration, validated by neutron reflectometry. Toxicity thresholds are determined via MTT assays on HEK293 cells, with EC50_{50} values correlated to logP (octanol-water partition coefficients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.